Electron Mobility in GaAs/AlGaAs Heterostructures: Arsane (AsH₃) vs. Tertiarybutylarsine (TBA)
In a direct head-to-head comparison of MOCVD-grown two-dimensional electron gases (2DEGs), the use of tertiarybutylarsine (TBA) as a 'safer' alternative to arsane resulted in a 2× higher electron mobility. This demonstrates a clear performance penalty associated with the use of arsane in this specific, high-performance application [1]. The highest mobility achieved with arsane was 1.0×10⁶ cm²/Vs, whereas TBA yielded mobilities up to 2.0×10⁶ cm²/Vs at 0.3 K. The study attributes this difference to lower carbon and donor impurity concentrations in films grown with TBA, indicating that arsane introduces more detrimental impurities that limit charge carrier mobility [1].
| Evidence Dimension | Electron mobility in 2DEG GaAs/AlGaAs heterostructures |
|---|---|
| Target Compound Data | Maximum electron mobility: 1.0×10⁶ cm²/Vs |
| Comparator Or Baseline | Tertiarybutylarsine (TBA): Maximum electron mobility: 2.0×10⁶ cm²/Vs |
| Quantified Difference | TBA yields 2× higher mobility (2.0×10⁶ vs 1.0×10⁶ cm²/Vs) |
| Conditions | MOCVD growth at Sandia National Laboratory, measurement at 0.3 K [1] |
Why This Matters
For procurement decisions involving ultra-high mobility devices (e.g., quantum computing, high-frequency transistors), TBA offers a quantifiable performance advantage over arsane, despite its higher cost and different handling requirements.
- [1] Sandia National Laboratories. (1996). 2×10⁶ cm²/Vs electron mobility by metalorganic chemical vapor deposition with tertiarybutylarsine. Applied Physics Letters, 68(2). View Source
